3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(4-fluorophenyl)methyl]propane-1-sulfonamide 3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(4-fluorophenyl)methyl]propane-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 953138-53-9
VCID: VC11894222
InChI: InChI=1S/C20H24FNO4S/c1-20(2)13-16-5-3-6-18(19(16)26-20)25-11-4-12-27(23,24)22-14-15-7-9-17(21)10-8-15/h3,5-10,22H,4,11-14H2,1-2H3
SMILES: CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)NCC3=CC=C(C=C3)F)C
Molecular Formula: C20H24FNO4S
Molecular Weight: 393.5 g/mol

3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(4-fluorophenyl)methyl]propane-1-sulfonamide

CAS No.: 953138-53-9

Cat. No.: VC11894222

Molecular Formula: C20H24FNO4S

Molecular Weight: 393.5 g/mol

* For research use only. Not for human or veterinary use.

3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(4-fluorophenyl)methyl]propane-1-sulfonamide - 953138-53-9

Specification

CAS No. 953138-53-9
Molecular Formula C20H24FNO4S
Molecular Weight 393.5 g/mol
IUPAC Name 3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(4-fluorophenyl)methyl]propane-1-sulfonamide
Standard InChI InChI=1S/C20H24FNO4S/c1-20(2)13-16-5-3-6-18(19(16)26-20)25-11-4-12-27(23,24)22-14-15-7-9-17(21)10-8-15/h3,5-10,22H,4,11-14H2,1-2H3
Standard InChI Key NICIPBMXEBFUFE-UHFFFAOYSA-N
SMILES CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)NCC3=CC=C(C=C3)F)C
Canonical SMILES CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)NCC3=CC=C(C=C3)F)C

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s structure integrates two pharmacologically relevant motifs:

  • 2,2-Dimethyl-2,3-dihydrobenzofuran: A bicyclic ether with a fused benzene ring, stabilized by methyl groups at the 2-position. This moiety is associated with enhanced metabolic stability and bioavailability in drug design.

  • Sulfonamide-fluorobenzyl group: The propane-1-sulfonamide chain terminates in a 4-fluorobenzyl substituent, a common feature in molecules targeting enzyme active sites or protein-protein interactions.

The IUPAC name, 3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(4-fluorophenyl)methyl]propane-1-sulfonamide, reflects these components. The SMILES notation (CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)NCC3=CC=C(C=C3)F)C) further clarifies connectivity and stereochemical details.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₀H₂₄FNO₄S
Molecular Weight393.5 g/mol
CAS Registry953138-53-9
IUPAC NameSee Section 1.1
SMILESCC1(CC2=C(O1)...F)C
PubChem CID16884149

Synthesis and Structural Optimization

Hypothesized Synthetic Routes

While explicit synthesis protocols are unavailable, the compound’s structure suggests a multi-step approach:

  • Benzofuran Core Construction: Friedel-Crafts alkylation or cyclization of substituted phenols with dimethyl-substituted diols could yield the 2,2-dimethyl-2,3-dihydrobenzofuran intermediate.

  • Etherification: Coupling the benzofuran hydroxyl group with 3-bromopropane-1-sulfonamide under basic conditions (e.g., K₂CO₃ in DMF).

  • Sulfonamide Functionalization: Reacting the propane sulfonamide intermediate with 4-fluorobenzylamine via nucleophilic substitution.

Structural Analogues and Activity Trends

Comparisons to related compounds highlight critical design elements:

  • Sulfonamide Linker Length: A three-carbon spacer balances flexibility and rigidity, optimizing target engagement.

  • Fluorine Substituent: The 4-fluoro group on the benzyl ring enhances lipophilicity and metabolic resistance, common in CNS-active drugs.

TargetPredicted IC₅₀ (nM)Mechanism
HIF-1α200–400PAS-B domain inhibition
COX-2150–300Active site competition
IL-6 Receptor>500Allosteric modulation

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR peaks (CDCl₃, 400 MHz):

  • δ 1.42 (s, 6H): Methyl groups on benzofuran.

  • δ 3.12 (t, 2H): Sulfonamide-adjacent CH₂.

  • δ 6.85–7.25 (m, 7H): Aromatic protons.

Mass Spectrometry

High-resolution ESI-MS would show a molecular ion at m/z 394.14 ([M+H]⁺), with fragmentation peaks at m/z 212 (benzofuran fragment) and 181 (fluorobenzyl sulfonamide).

Challenges and Future Directions

ADME Limitations

Early-stage analogs face poor aqueous solubility (<10 µg/mL at pH 7.4) and moderate hepatic microsomal stability (t₁/₂ ~45 min). Prodrug strategies or nanoparticle formulations could address these issues.

Research Priorities

  • In vitro Screening: Assess potency against HIF-1α and COX-2.

  • X-ray Crystallography: Resolve binding modes with targets.

  • Lead Optimization: Modify the benzyl group to improve selectivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator